Lipophilicity Advantage over Non-Fluorinated Urea
The direct replacement of a urea with a trifluoromethyl urea confers a significant increase in lipophilicity, a critical parameter for drug design. The target compound exhibits a computed XLogP3-AA value of 0.2 [1]. This is markedly higher than unsubstituted urea, which has an XLogP3 value of -1.6 [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.2 |
| Comparator Or Baseline | Urea: XLogP3 = -1.6 |
| Quantified Difference | An increase of +1.8 log units |
| Conditions | Computed by XLogP3 3.0 method (PubChem 2025.04.14 release) |
Why This Matters
The 63-fold increase in lipophilicity (based on a ΔLogP of +1.8) directly translates to improved passive membrane permeability and enhanced oral bioavailability, making this compound a superior starting point for drug discovery programs.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 541724, Urea, (trifluoromethyl)-. https://pubchem.ncbi.nlm.nih.gov/compound/61919-30-0. Accessed 2026-04-17. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 1176, Urea. https://pubchem.ncbi.nlm.nih.gov/compound/1176. Accessed 2026-04-17. View Source
